molecular formula C6H16ClN3O2S B13614186 N-Ethylpiperazine-1-sulfonamide hydrochloride

N-Ethylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B13614186
M. Wt: 229.73 g/mol
InChI Key: HWGACUUUUZQKCE-UHFFFAOYSA-N
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Description

N-Ethylpiperazine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15N3O2S. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylpiperazine-1-sulfonamide hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Ethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Ethylpiperazine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpiperazine-1-sulfonamide
  • N-Propylpiperazine-1-sulfonamide
  • N-Butylpiperazine-1-sulfonamide

Uniqueness

N-Ethylpiperazine-1-sulfonamide hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

Molecular Formula

C6H16ClN3O2S

Molecular Weight

229.73 g/mol

IUPAC Name

N-ethylpiperazine-1-sulfonamide;hydrochloride

InChI

InChI=1S/C6H15N3O2S.ClH/c1-2-8-12(10,11)9-5-3-7-4-6-9;/h7-8H,2-6H2,1H3;1H

InChI Key

HWGACUUUUZQKCE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)N1CCNCC1.Cl

Origin of Product

United States

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